1-(PYRIDIN-2-YL)-4-[3-(THIOPHEN-2-YL)-1H-PYRAZOLE-5-CARBONYL]PIPERAZINE
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Overview
Description
1-(PYRIDIN-2-YL)-4-[3-(THIOPHEN-2-YL)-1H-PYRAZOLE-5-CARBONYL]PIPERAZINE is a complex organic compound that features a pyridine ring, a thiophene ring, a pyrazole ring, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(PYRIDIN-2-YL)-4-[3-(THIOPHEN-2-YL)-1H-PYRAZOLE-5-CARBONYL]PIPERAZINE typically involves multiple steps, starting with the preparation of the individual ring systems followed by their assembly into the final compound. Common synthetic routes include:
Step 1: Synthesis of the pyridine ring.
Step 2: Synthesis of the thiophene ring.
Step 3: Synthesis of the pyrazole ring.
Step 4: Coupling of the rings to form the final compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production.
Chemical Reactions Analysis
Types of Reactions
1-(PYRIDIN-2-YL)-4-[3-(THIOPHEN-2-YL)-1H-PYRAZOLE-5-CARBONYL]PIPERAZINE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups on the rings are replaced with other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(PYRIDIN-2-YL)-4-[3-(THIOPHEN-2-YL)-1H-PYRAZOLE-5-CARBONYL]PIPERAZINE has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of new materials with unique properties, such as conductive polymers or advanced coatings.
Mechanism of Action
The mechanism of action of 1-(PYRIDIN-2-YL)-4-[3-(THIOPHEN-2-YL)-1H-PYRAZOLE-5-CARBONYL]PIPERAZINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- 1-PYRIDIN-3-YL-3-THIOPHEN-2-YL-PROPENONE
- N-(PYRIDIN-2-YL)AMIDES
- 3-BROMOIMIDAZO[1,2-A]PYRIDINES
Uniqueness
1-(PYRIDIN-2-YL)-4-[3-(THIOPHEN-2-YL)-1H-PYRAZOLE-5-CARBONYL]PIPERAZINE is unique due to its combination of multiple heterocyclic rings, which imparts distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
IUPAC Name |
(4-pyridin-2-ylpiperazin-1-yl)-(5-thiophen-2-yl-1H-pyrazol-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5OS/c23-17(14-12-13(19-20-14)15-4-3-11-24-15)22-9-7-21(8-10-22)16-5-1-2-6-18-16/h1-6,11-12H,7-10H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKFCGHMATYNIPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)C3=NNC(=C3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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